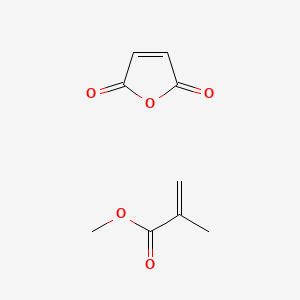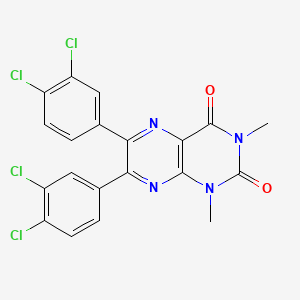
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the pteridine family, which is characterized by a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- typically involves multi-step organic reactions. The initial step often includes the formation of the pteridine core through cyclization reactions. Subsequent steps involve the introduction of dichlorophenyl groups and methyl substitutions under controlled conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.
Substitution: The dichlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorophenyl groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone-like compounds
Scientific Research Applications
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl groups and methyl substitutions play a crucial role in its binding affinity and reactivity. It may inhibit or activate certain enzymes, disrupt cellular processes, or interact with DNA/RNA, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pteridinedione, 6,7-bis(phenyl)-1,3-dimethyl-: Lacks the dichlorophenyl groups, resulting in different chemical properties and reactivity.
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dimethylphenyl)-1,3-dimethyl-: Contains additional methyl groups, which may affect its solubility and biological activity.
Uniqueness
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- is unique due to the presence of dichlorophenyl groups, which enhance its chemical reactivity and potential applications. The specific arrangement of these groups and methyl substitutions contributes to its distinct properties compared to similar compounds.
Properties
CAS No. |
60333-36-0 |
|---|---|
Molecular Formula |
C20H12Cl4N4O2 |
Molecular Weight |
482.1 g/mol |
IUPAC Name |
6,7-bis(3,4-dichlorophenyl)-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C20H12Cl4N4O2/c1-27-18-17(19(29)28(2)20(27)30)25-15(9-3-5-11(21)13(23)7-9)16(26-18)10-4-6-12(22)14(24)8-10/h3-8H,1-2H3 |
InChI Key |
AHGNLWIYXLXLCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


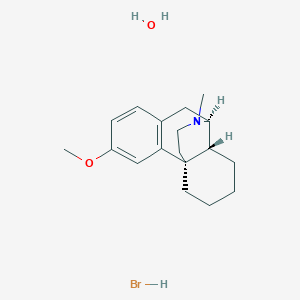
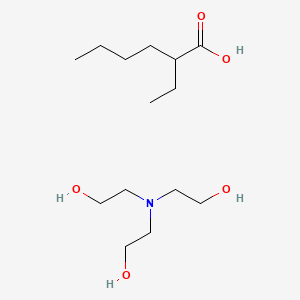

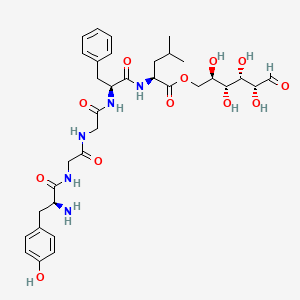
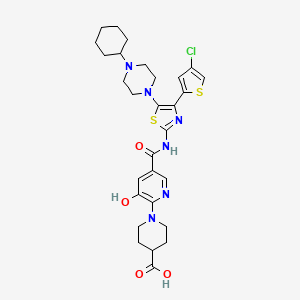
![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)

![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
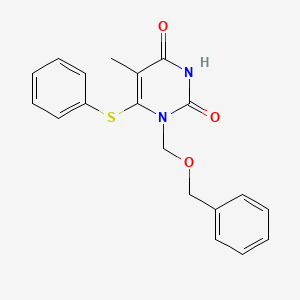
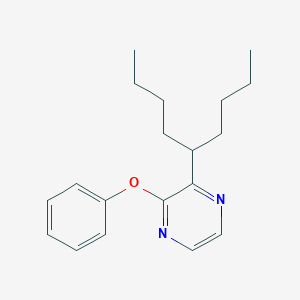
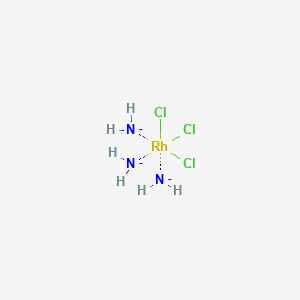
![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)

